Actinomycin V

Cancer chemotherapy Cytotoxicity screening Therapeutic index

Actinomycin V (also designated Actinomycin X₂) is a microbial-derived cyclic pentapeptide chromophore antibiotic belonging to the actinomycin family. It is produced by various Streptomyces species and functions primarily as a DNA-intercalating transcriptional inhibitor.

Molecular Formula C62H84N12O17
Molecular Weight 1269.4 g/mol
CAS No. 18865-48-0
Cat. No. B092227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomycin V
CAS18865-48-0
Synonymsactinomycin X2
Molecular FormulaC62H84N12O17
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C
InChIInChI=1S/C62H84N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-33,36-37,42-45,48-49H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1
InChIKeyGQZJMUMSSGCVFS-IRFLANFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Actinomycin V (CAS 18865-48-0): A Clinically Differentiated Actinomycin Analog for Targeted Anticancer & Antibacterial Research Procurement


Actinomycin V (also designated Actinomycin X₂) is a microbial-derived cyclic pentapeptide chromophore antibiotic belonging to the actinomycin family. It is produced by various Streptomyces species and functions primarily as a DNA-intercalating transcriptional inhibitor [1]. Structurally, Actinomycin V differs from its most prominent clinical congener, Actinomycin D, by a single amino‑acid substitution (l‑4‑ketoproline replacing l‑proline in the pentapeptide lactone ring), a change that profoundly alters its bioactivity and toxicity profiles and makes it a compelling candidate for researchers seeking superior therapeutic windows [2][3].

DNA intercalation and transcription inhibition probe
Reported selectivity shift vs. Actinomycin D in cell models
Supports cytotoxicity, antimicrobial, and kinase pathway studies

Why Actinomycin D or Other Actinomycin Analogs Cannot Be Simply Substituted for Actinomycin V in Research and Development Programs


Despite sharing a common DNA‑intercalating chromophore, actinomycin analogs exhibit substantial divergence in therapeutic index that precludes simple interchange. The substitution pattern on the pentapeptide lactone ring dictates differential hydrogen‑bonding networks with DNA and protein targets, leading to pronounced variations in cytotoxic potency, normal‑cell toxicity, and pharmacokinetic behavior [1]. Consequently, screening or development programs that rely on the historical pharmacophore of Actinomycin D without quantitatively benchmarking Actinomycin V risk missing a demonstrably less hepatorenal‑toxic analog with superior cancer‑cell selectivity—differences that are quantified in the evidence guide below [2].

DNA intercalation equivalence does not ensure matched cytotoxicity or selectivity profiles across cell lines.

Hepatorenal toxicity endpoints differ; Actinomycin D toxicity profile may not represent Actinomycin V.

Pro-differentiation activity reported for Actinomycin V is absent in Actinomycin D, limiting functional replacement.

Quantitative Head‑to‑Head Evidence: Actinomycin V vs. Actinomycin D and Other Comparators in Relevant Preclinical Models


Greater Cancer‑Cell Cytotoxicity with Reduced Normal‑Cell Toxicity: MTT Head‑to‑Head Comparison

In a direct MTT assay comparing Actinomycin V (Act V) and Actinomycin D (Act D) across five human cell lines, Act V exhibited 10‑ to 28‑fold lower IC₅₀ values against cancer cells while showing higher IC₅₀ (i.e., lower toxicity) against normal liver (LO‑2) and kidney (293T) cells. This inverted selectivity pattern represents a favorable therapeutic index shift [1]. In a separate study, Act V demonstrated sub‑nanomolar IC₅₀ against A549 lung cancer cells (0.68 nM) versus 12.84 nM for Act D, yet was less toxic to normal bronchial epithelial BEAS‑2B cells (4.20 nM vs. 16.52 nM for Act D) [2].

Cancer cell cytotoxicity
Head-to-head
A549: 0.68 vs 12.84 nM; LO-2: 0.083 vs 0.038 µM (Act V less toxic)
Selectivity shift supports cytotoxicity endpoint review
MTT, 48h; multiple human cell lines
Cancer chemotherapy Cytotoxicity screening Therapeutic index

Reduced Hepatorenal Toxicity In Vivo: Organ Weight Ratios and Serum Biomarkers

In a comparative murine toxicity study, Actinomycin V (Act V) caused markedly less liver and kidney damage than Actinomycin D (Act D) at twice the dose. Mice receiving Act D (60 μg/kg i.p. for 7 days) showed significantly elevated ALT, AST, and serum creatinine, whereas Act V at 60 μg/kg produced no significant change from controls. Even at 120 μg/kg, Act V induced a smaller increase in AST and no significant ALT/creatinine rise, and histopathology revealed only mild hepatocyte edema and negligible tubular necrosis compared with marked inflammatory infiltration and necrosis in the Act D group [1].

In vivo hepatorenal toxicity
Head-to-head
Act V 60 µg/kg: no ALT/AST/Scr rise; Act D 60 µg/kg: significant elevation
Reported lower organ toxicity endpoint context
BALB/c mice, 7-day i.p.
In vivo toxicology Hepatotoxicity Nephrotoxicity

Unique Induction of Phenotypic Differentiation in Friend Leukemia Cells: A Qualitative Advantage Over Actinomycin D

In the F5‑5 Friend leukemia cell differentiation assay, Actinomycin V at 1.0 ng/mL induced 39.7% benzidine‑positive (differentiated) cells, whereas Actinomycin D at any tested concentration failed to induce detectable differentiation. Further, Actinomycin V suppressed colony formation in soft agar at concentrations as low as 0.004 ng/mL, highlighting its unparalleled potency as a differentiation‑inducing agent within the actinomycin class [1].

Leukemia differentiation
Head-to-head
Act V 1 ng/mL: 39.7% benzidine+ cells; Act D: 0%
Class-distinct differentiation endpoint; Act D cannot induce
F5-5 Friend leukemia cells
Differentiation therapy Leukemia Epigenetic modulation

Potent Anti‑MRSA Activity with Favorable MIC Values

Actinomycin V demonstrates potent inhibition of methicillin‑resistant Staphylococcus aureus (MRSA) with a reported minimum inhibitory concentration (MIC) of 0.25 μg/mL . While direct head‑to‑head MIC data against Actinomycin D are limited in peer‑reviewed literature, available class‑level evidence from a 2025 study indicates Actinomycin V consistently yields lower MICs than Actinomycin D across multiple MRSA clinical isolates, with a statistically significant overall difference (F(2,48)=14.019, p=0.000) [1].

Anti-MRSA MIC
Reported
0.25 µg/mL
Supports antimicrobial screening context
Lower MIC than Act D in comparative panel
Antimicrobial resistance MRSA Antibacterial screening

Enhanced PI3K Pathway Inhibition: 28‑Fold Greater Potency Than the Prototype Inhibitor LY294002

In HCT‑116 colorectal cancer cells, Actinomycin V inhibited PI3K/AKT signaling with a potency 28‑fold greater than the classic PI3K inhibitor LY294002. This finding was accompanied by mitochondrial dysfunction, cytochrome c release, and activation of caspases‑9 and ‑3, confirming a mitochondrial‑dependent apoptotic mechanism [1].

PI3K inhibition
Cross-study comparable
28-fold more potent than LY294002
Reported PI3K pathway inhibition context
HCT-116 cells; mitochondrial apoptosis
PI3K/AKT pathway Targeted therapy Colorectal cancer

Stronger DNA‑Binding Affinity Confirmed by In Silico Docking

Molecular docking simulations against multiple bacterial protein targets revealed that Actinomycin V consistently exhibits more favorable (lower) binding free energies than Actinomycin D. For dihydropteroate synthase (PDB 2VEG), the binding energies were −10.5444 kcal/mol (Act V) versus −10.5264 kcal/mol (Act D); for isoleucyl‑tRNA synthetase (PDB 1JZQ), the difference was more pronounced (−7.8430 vs. −6.3891 kcal/mol) [1]. The additional hydrogen bonds formed by the 4‑ketoproline moiety of Actinomycin V are the structural basis for this enhanced affinity [1].

In silico binding affinity
Head-to-head
Act V vs Act D: −10.54 vs −10.53 (DHPS); −7.84 vs −6.39 (IleRS) kcal/mol
Consistently stronger binding across targets
Molecular docking, multiple PDBs
Molecular docking DNA intercalation Structure‑activity relationship

High‑Value Application Scenarios for Actinomycin V Based on Quantitative Differentiation Evidence


Lead Optimization in Oncology: Exploiting a Documented Wider Therapeutic Window

Medicinal chemistry and preclinical oncology programs seeking to develop next‑generation DNA‑intercalating agents with reduced hepatotoxicity can use Actinomycin V as a privileged scaffold. The head‑to‑head MTT data demonstrate that Act V is up to 28‑fold more potent against cancer cells while being 2‑fold less toxic to normal liver and kidney cells compared with Actinomycin D [1]. This selectivity inversion can be leveraged in structure‑based drug design to further enhance the therapeutic index.

In Vivo Toxicology Benchmarking: A Safer Reference Standard for Organ Toxicity Studies

For contract research organizations (CROs) and pharmaceutical toxicology departments, Actinomycin V provides a well‑characterized positive control that causes significantly less hepatorenal damage than Actinomycin D at equivalent or double doses. Serum biomarkers (ALT, AST, creatinine) and histopathology confirm markedly reduced liver and kidney injury in mice [1]. This makes Act V a superior reference compound for calibrating in vivo toxicity assays where the severity of Actinomycin D would obscure subtle protective or therapeutic effects.

Differentiation Therapy Research: The Only Actinomycin with Proven Pro‑Differentiation Activity

Researchers investigating differentiation‑based anticancer strategies can employ Actinomycin V as a unique molecular probe. At sub‑nanomolar concentrations, it induces 39.7% differentiation in Friend leukemia cells—an activity absent in Actinomycin D and other common chemotherapeutics [2]. This property supports functional genomics studies, high‑content screening for differentiation enhancers, and epigenetic drug discovery pipelines.

Anti‑MRSA Drug Discovery: A Structurally Informed Starting Point for Novel Antibiotics

Antimicrobial resistance programs can utilize Actinomycin V as a potent anti‑MRSA hit with an MIC of 0.25 μg/mL and a consistent potency advantage over Actinomycin D across multiple clinical isolates [3]. Its stronger in silico binding to bacterial targets such as dihydropteroate synthase and isoleucyl‑tRNA synthetase provides a rational basis for medicinal chemistry optimization aimed at improving selectivity and reducing mammalian cell toxicity.

Application
Selection Property
Validation Focus
DNA-intercalating agent optimization
Cell-model selectivity profile vs. Actinomycin D
Cytotoxicity and normal-cell endpoint ratios
In vivo organ toxicity studies
Hepatorenal biomarker response context
ALT/AST and histopathology endpoint monitoring
Differentiation-based anticancer research
Pro-differentiation activity in leukemia models
Benzidine-positive cell endpoint assessment
Antimicrobial screening and SAR
Anti-MRSA potency and target binding profile
MIC and in silico docking endpoint evaluation
Quote Request

Request a Quote for Actinomycin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.